Leupeptin(mix)
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Overview
Description
Preparation Methods
Leupeptin can be synthesized through various methods. One common synthetic route involves the use of L-arginine as a starting material. The reaction mixture typically consists of Tris-HCl buffer, ATP, and other reagents . Industrial production methods often involve fermentation processes using actinomycetes, which naturally produce leupeptin .
Chemical Reactions Analysis
Leupeptin undergoes several types of chemical reactions, including:
Oxidation: Leupeptin can be oxidized to form inactive carboxylic acids.
Substitution: Leupeptin can undergo substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leupeptin has a wide range of scientific research applications, including:
Mechanism of Action
Leupeptin exerts its effects by inhibiting serine, cysteine, and threonine proteases . It forms a covalent bond with the active site of these proteases, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition is competitive and can be relieved by an excess of substrate . Leupeptin’s molecular targets include trypsin, plasmin, papain, and cathepsin B .
Comparison with Similar Compounds
Leupeptin is often compared with other protease inhibitors such as antipain, chymostatin, pepstatin, and phosphoramidon . While all these compounds inhibit proteases, leupeptin is unique in its ability to inhibit a broad range of proteases, including serine, cysteine, and threonine proteases . This broad-spectrum activity makes leupeptin particularly valuable in research settings where multiple proteases need to be inhibited simultaneously .
Similar compounds include:
Antipain: Inhibits serine and cysteine proteases.
Chymostatin: Inhibits chymotrypsin and other serine proteases.
Pepstatin: Inhibits aspartic proteases.
Phosphoramidon: Inhibits metalloproteases.
Leupeptin’s unique combination of broad-spectrum activity and low toxicity makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C40H76N12O8 |
---|---|
Molecular Weight |
853.1 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/2C20H38N6O4/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24)/t2*15-,16-,17-/m00/s1 |
InChI Key |
YTXNKNKXUYCWMD-KUVRSJEKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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